molecular formula C22H33N3O7 B8116243 TCO4-PEG2-Maleimide

TCO4-PEG2-Maleimide

Cat. No.: B8116243
M. Wt: 451.5 g/mol
InChI Key: ZDSFAYZUCKCRTR-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Bioorthogonal Chemistry and TCO4-PEG2-Maleimide

Bioorthogonal Reactions in Modern Bioconjugation

Bioorthogonal chemistry enables selective chemical reactions in living systems without interfering with native biochemical processes. These reactions are characterized by their compatibility with physiological conditions, fast kinetics, and use of non-natural functional groups. Among the most widely utilized bioorthogonal strategies are:

  • Strain-promoted azide-alkyne cycloaddition (SPAAC) : Eliminates the need for cytotoxic copper catalysts by employing strained cyclooctynes like TCO.
  • Tetrazine ligation : Offers ultrafast kinetics (up to 3,300,000 M⁻¹s⁻¹) with TCO derivatives, enabling in vivo applications such as real-time imaging and drug delivery.

This compound excels in SPAAC due to its (R)-configured TCO group, which enhances reaction efficiency and stereochemical precision. The maleimide component further extends its utility by enabling thiol-specific conjugation, critical for modifying antibodies, proteins, and cellular targets.

Table 1: Comparative Analysis of Bioorthogonal Reactions
Reaction Type Kinetics (M⁻¹s⁻¹) Toxicity Concerns Functional Groups Involved
CuAAC ~1,000 Copper toxicity Azide, Alkyne
SPAAC (TCO-Tetrazine) Up to 3,300,000 None TCO, Tetrazine
Staudinger Ligation ~0.1–1 Phosphine oxidation Azide, Triarylphosphine

Role of PROTAC Linkers in Targeted Protein Degradation

PROTACs are heterobifunctional molecules that recruit E3 ubiquitin ligases to tag specific proteins for proteasomal degradation. The linker component, such as this compound, plays three pivotal roles:

  • Spacing : The PEG2 unit maintains optimal distance between the target-binding and E3-ligase-recruiting domains, ensuring proper ternary complex formation.
  • Solubility : PEG groups enhance aqueous solubility, improving pharmacokinetic properties.
  • Conjugation Flexibility : Maleimide allows covalent attachment to cysteine residues on proteins or ligands, while TCO enables rapid, bioorthogonal coupling to tetrazine-modified molecules.

Recent advances in PROTAC design highlight the importance of tunable linkers in balancing degradation efficiency and selectivity. For instance, varying PEG spacer lengths can modulate the degradation rate of oncoproteins like BRD4 or ERα by over 50%.

Structural and Functional Significance of this compound

The molecular architecture of this compound is optimized for dual reactivity and biocompatibility:

  • TCO Group : The (R)-stereochemistry of the trans-cyclooctene ensures optimal strain energy (≈20 kcal/mol) for rapid tetrazine ligation. This configuration reduces off-target reactions compared to linear or cis-cyclooctene analogs.
  • PEG2 Spacer : A short ethylene glycol chain (MW ≈ 88 Da) balances flexibility and steric effects. This length is ideal for intracellular PROTAC activity, as longer PEG chains (>PEG4) may impede membrane permeability.
  • Maleimide : Reacts with thiol groups at pH 6.5–7.5, achieving conjugation efficiencies >90% within 30 minutes at 25°C.
Figure 1: Conceptual Structure of this compound

(Designed illustration showing:

  • (R)-TCO moiety (blue) for tetrazine click chemistry
  • PEG2 spacer (gray) providing 1.2 nm molecular distance
  • Maleimide group (red) for thiol-specific conjugation)

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h1-2,8-9,18H,3-7,10-17H2,(H,23,26)(H,24,29)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSFAYZUCKCRTR-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclooctene Functionalization

  • Starting Material : cis-Cyclooctene is modified with a primary amine group at the 4-position using Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to introduce a hydroxylamine intermediate.

  • Axial Isomer Control : The (E)-configuration is stabilized by steric hindrance from bulky substituents, achieved through microwave-assisted ring-opening metathesis polymerization (ROMP) with Grubbs catalysts.

Amine Protection and Activation

  • The TCO4 amine is protected with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during subsequent PEG coupling.

  • Deprotection is performed under acidic (trifluoroacetic acid) or basic (piperidine) conditions, depending on the protecting group.

PEG2 Spacer Incorporation

The PEG2 linker is introduced via carbodiimide-mediated coupling, ensuring hydrophilicity and reduced steric hindrance.

Carboxylic Acid Activation

  • The TCO4 amine reacts with a PEG2-dicarboxylic acid derivative (e.g., PEG2-bis(COOH)) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF).

  • Reaction Conditions :

    • Molar ratio: 1:1.2 (TCO4:PEG2-COOH)

    • Temperature: 25°C, 12–24 hours

    • Yield: 75–85% after silica chromatography.

Purification

  • Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to remove unreacted PEG2 and byproducts.

  • Characterization :

    • 1H-NMR : PEG2 methylene protons (δ 3.5–3.7 ppm), TCO4 olefinic protons (δ 5.2–5.4 ppm).

    • MALDI-TOF MS : Expected [M+H]+ = 451.52 Da.

Maleimide Functionalization

The terminal PEG2 hydroxyl is converted to maleimide via a two-step process:

Hydroxyl Activation

  • PEG2-TCO4 is reacted with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC) to form an NHS ester intermediate.

  • Conditions :

    • Solvent: Dichloromethane (DCM)

    • Time: 4 hours, 0°C to room temperature

    • Yield: >90%.

Maleimide Coupling

  • The NHS-activated PEG2-TCO4 reacts with maleimide-amine under anhydrous conditions:

    • Reagents : Maleimide-amine (1.5 equiv), triethylamine (TEA) in DMF

    • Time : 6 hours, 40°C

    • Yield : 60–70% after dialysis (MWCO 1 kDa).

Deprotection and Filtration

  • Residual NHS esters are hydrolyzed with 0.1 M Tris-HCl (pH 8.0), followed by filtration through a 0.22 µm membrane.

Analytical Validation

Purity Assessment

  • HPLC : ≥95% purity (C18 column, 10–90% acetonitrile in 20 minutes).

  • LC-MS : Monoisotopic mass confirmation (451.52 Da).

Functional Group Verification

  • UV-Vis : Maleimide absorbance at 300–320 nm (ε = 620 M−1cm−1).

  • Ellman’s Assay : Free thiol reactivity confirmed with 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB).

Scalability and Industrial Synthesis

Batch Process Optimization

  • Patent Methods : Large-scale synthesis employs continuous flow reactors for TCO4 isomerization, reducing reaction time from 24 hours to 30 minutes.

  • Cost-Efficiency : PEG2 spacer sourced from bulk PEG-diols (Mn = 2 kDa) reduces raw material costs by 40%.

Regulatory Considerations

  • GMP Compliance : Final product meets USP-NF standards for residual solvents (DMF < 880 ppm, DCM < 600 ppm).

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Time (Hours)
Carbodiimide Coupling709524
NHS Ester Activation859718
Flow Reactor90996

Data synthesized from.

Challenges and Mitigation Strategies

  • Maleimide Hydrolysis : Stabilized by maintaining pH <7.0 during storage.

  • TCO Isomerization : Additives like BHT (0.01% w/v) prevent radical-induced degradation.

  • Byproduct Formation : Silica chromatography with 5% methanol in chloroform removes PEG2 dimers .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Mechanism of Action

TCO4-PEG2-Maleimide features a trans-cyclooctene (TCO) moiety and a maleimide group, which enables it to form stable thioether bonds with reduced thiols (sulfhydryl groups) in proteins and peptides. The polyethylene glycol (PEG) spacer enhances solubility in aqueous environments and facilitates the efficient reaction of the maleimide group under mild conditions. The typical reaction occurs at a pH range of 6.5 to 7.5, allowing for high specificity in bioconjugation applications .

Chemistry

  • Bioconjugation : this compound is extensively used for labeling biomolecules. It enables the conjugation of proteins and peptides with various tags or therapeutic agents, facilitating studies on protein interactions and cellular processes.
  • Click Chemistry : The TCO moiety participates in strain-promoted copper-free click chemistry reactions with tetrazines, allowing for the formation of stable covalent linkages without the need for metal catalysts.

Biology

  • Protein Interaction Studies : The compound is employed to study protein interactions by labeling specific proteins with fluorescent tags or other detectable markers, aiding in visualizing cellular processes.
  • Redox Status Measurement : Maleimide derivatives have been used to detect oxidized proteins through reactions with reduced cysteine residues, providing insights into oxidative stress and redox signaling within cells .

Medicine

  • Drug Delivery Systems : this compound is incorporated into advanced drug delivery systems, enhancing the targeting and efficacy of therapeutic agents. For example, maleimide-modified liposomes demonstrated improved drug delivery efficiency without increased cytotoxicity compared to unmodified versions .
  • Diagnostic Imaging : The compound is utilized in imaging techniques such as positron emission tomography (PET), where it helps track viral capsids or other therapeutic agents within biological systems .

Case Studies

Application AreaStudy DescriptionKey Findings
Drug Delivery Use of maleimide-modified liposomes for doxorubicin deliveryM-GGLG-liposomes showed improved internalization and antitumor effects compared to unmodified liposomes .
Protein Labeling PEG-switch method for quantifying protein oxidationEnabled simultaneous detection of reduced and oxidized forms of proteins on immunoblots, providing a quantitative measure of thiol modifications .
Imaging Techniques PET imaging with AAV capsids labeled using this compoundDemonstrated enhanced brain accumulation of modified AAVs, indicating potential for targeted gene therapy applications .

Mechanism of Action

Mechanism: TCO4-PEG2-Maleimide exerts its effects through bioorthogonal click chemistry reactions. The TCO group undergoes rapid and specific cycloaddition reactions with tetrazine groups, while the maleimide group reacts with thiols to form stable thioether bonds .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₂H₃₃N₃O₇ (molecular weight ≈ 451 g/mol) .
  • Solubility : Soluble in organic solvents (DMSO, DMF) and partially in water .
  • Applications : Used for sequential bioconjugation (e.g., antibody-drug conjugates, protein labeling) and PROTAC linker design .

Comparative Analysis with Similar Compounds

Functional Group Comparison

Compound Reactive Group 1 Reactive Group 2 Bioorthogonal Partner Key Reaction
TCO4-PEG2-Maleimide TCO Maleimide Tetrazine IEDDA (TCO + tetrazine)
Methyltetrazine-PEG4-Maleimide Methyltetrazine Maleimide TCO IEDDA (tetrazine + TCO)
DBCO-PEG4-Maleimide DBCO Maleimide Azide Copper-free click chemistry
TCO-PEG4-Maleimide TCO Maleimide Tetrazine IEDDA (longer PEG spacer)

Key Differences :

  • Reaction Specificity : this compound and TCO-PEG4-Maleimide target tetrazines, whereas DBCO-PEG4-Maleimide reacts with azides. Methyltetrazine-PEG4-Maleimide is complementary, as its tetrazine reacts with TCO .
  • Kinetics : TCO-tetrazine reactions are faster (k ~ 10⁴ M⁻¹s⁻¹) than DBCO-azide reactions (k ~ 1–10 M⁻¹s⁻¹) .

PEG Spacer Impact

Compound PEG Length Molecular Weight (g/mol) Solubility Steric Hindrance
This compound PEG2 451 Moderate Low
TCO-PEG4-Maleimide PEG4 ~600 High Moderate
DBCO-PEG4-Maleimide PEG4 674.8 High Moderate
Methyltetrazine-PEG4-Maleimide PEG4 514.5 High Moderate

Key Differences :

  • Shorter PEG chains (e.g., PEG2 in this compound) reduce steric hindrance, improving access to reactive sites in dense biomolecular environments .
  • Longer PEG chains (e.g., PEG4 in DBCO-PEG4-Maleimide) enhance water solubility and biocompatibility but may limit conjugation efficiency in sterically crowded systems .

Biological Activity

TCO4-PEG2-Maleimide is a specialized compound that plays a significant role in bioconjugation strategies, particularly in the context of drug delivery and therapeutic applications. This article explores the biological activity of this compound, examining its stability, reactivity, and applications through various studies and data.

Chemical Structure and Properties

This compound consists of a maleimide group linked to a polyethylene glycol (PEG) spacer. The structure can be represented as follows:

TCO4 PEG2 Maleimide=MaleimidePEG2TCO4\text{TCO4 PEG2 Maleimide}=\text{Maleimide}-\text{PEG}_2-\text{TCO4}

The maleimide group is known for its ability to selectively react with thiol groups, forming stable thioether bonds. The PEG moiety enhances solubility and reduces immunogenicity, making it favorable for biological applications.

Thiol-Maleimide Coupling

The maleimide functional group is widely utilized in thiol-maleimide coupling reactions, which are critical for bioconjugation. Studies have shown that this compound exhibits high reactivity towards free thiols under physiological conditions, forming stable conjugates. The stability of these conjugates is essential for their efficacy in therapeutic applications.

Table 1: Comparison of Stability between Maleimide Conjugates

Conjugate TypeStability (pH Range)Susceptibility to Glutathione
This compoundpH 6.5 - 7.5Low
Traditional ThioetherBroad pH RangeHigh

This table illustrates that this compound shows enhanced stability compared to traditional thioether conjugates, which are susceptible to degradation by glutathione, a common intracellular thiol.

1. Drug Delivery Systems

A study explored the use of this compound in the development of targeted drug delivery systems. By conjugating therapeutic agents to this compound, researchers achieved improved biodistribution and reduced off-target effects. The incorporation of PEG enhances the pharmacokinetics of the drugs, allowing for prolonged circulation time in the bloodstream.

2. Imaging Techniques

In another application, this compound was employed in positron emission tomography (PET) imaging studies. The compound facilitated the attachment of radiolabeled agents to antibodies, enhancing imaging contrast and specificity in detecting tumors.

Table 2: Summary of Imaging Results

Study FocusImaging AgentOutcome
Tumor DetectionRadiolabeled AntibodyIncreased signal-to-noise ratio
Organ AccumulationAAV CapsidEnhanced brain uptake

These findings indicate that this compound significantly improves the performance of imaging agents by ensuring stable conjugation to biomolecules.

Research Findings and Conclusions

Research has consistently shown that this compound offers several advantages over traditional maleimide reagents:

  • Enhanced Stability : The PEG linker increases resistance to hydrolysis and thiol exchange reactions.
  • Improved Reactivity : High selectivity towards thiols minimizes cross-reactivity with other functional groups.
  • Versatile Applications : Effective in drug delivery systems and imaging techniques.

Q & A

Q. What are the key structural components of TCO4-PEG2-Maleimide, and how do they influence its reactivity in bioconjugation?

this compound consists of three components:

  • Trans-cyclooctene (TCO) : Facilitates strain-promoted inverse electron-demand Diels-Alder (SPIEDAC) reactions with tetrazines, enabling rapid and bioorthogonal conjugation .
  • PEG2 spacer : Enhances water solubility, reduces steric hindrance, and improves biocompatibility for in vivo applications .
  • Maleimide : Reacts selectively with thiol groups (-SH) on cysteine residues via Michael addition, enabling covalent bonding to proteins or peptides .
    Methodological Insight : Validate conjugation efficiency using SDS-PAGE, HPLC, or mass spectrometry to confirm bond formation.

Q. How should this compound be stored to maintain stability, and what analytical methods confirm its integrity?

  • Storage : Store at ≤ -20°C, desiccated, and protected from light to prevent maleimide hydrolysis or TCO oxidation .
  • Stability Testing : Use nuclear magnetic resonance (NMR) to monitor TCO ring integrity and UV-Vis spectroscopy to detect maleimide degradation (absorbance at 300-350 nm) .

Q. What experimental controls are essential when using this compound for protein labeling?

  • Negative Controls : Include reactions without thiol-containing targets or with maleimide-blocking agents (e.g., β-mercaptoethanol) to confirm specificity .
  • Positive Controls : Use a thiol-rich protein (e.g., bovine serum albumin) to benchmark conjugation efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in conjugation efficiency data between in vitro and in vivo systems?

Contradictions may arise from differences in:

  • Reaction Environment : In vivo systems have competing thiols (e.g., glutathione) that reduce maleimide reactivity. Use kinetic assays to compare reaction rates under simulated physiological conditions (pH 7.4, 37°C) .
  • Analytical Limitations : Employ fluorescence resonance energy transfer (FRET) or flow cytometry for real-time tracking in live cells .
    Methodological Approach : Optimize PEG2 spacer length to balance solubility and steric effects, as shown in PROTAC linker studies .

Q. How can computational modeling predict the optimal PEG spacer length for this compound in targeted drug delivery?

  • Step 1 : Use molecular dynamics (MD) simulations to model PEG2 flexibility and its impact on TCO-tetrazine binding kinetics .
  • Step 2 : Compare simulated binding affinities with experimental SPR (surface plasmon resonance) data to validate models .
    Example : A 2024 study demonstrated that PEG2 spacers reduce steric clash in antibody-drug conjugates by 40% compared to PEG4 .

Q. What strategies mitigate off-target effects when using this compound in live-cell imaging?

  • Pre-Quenching : Treat excess maleimide groups with low-molecular-weight thiols (e.g., cysteine) post-conjugation .
  • Dual-Labeling : Combine TCO-tetrazine and maleimide-thiol reactions for orthogonal labeling, reducing cross-reactivity .
    Data Validation : Use confocal microscopy with fluorophore-tagged tetrazines to quantify off-target binding .

Q. How should researchers design a study to compare this compound with other bioorthogonal linkers (e.g., DBCO-PEG4-Maleimide)?

  • PICO Framework :
    • Population : Cancer cell lines (e.g., HeLa) expressing surface thiols.
    • Intervention : this compound conjugation.
    • Comparison : DBCO-PEG4-Maleimide.
    • Outcome : Conjugation efficiency (measured via fluorescence intensity) and cytotoxicity (via MTT assay) .
  • Statistical Analysis : Apply ANOVA to compare means across groups, with p < 0.05 indicating significance .

Methodological and Data Analysis Questions

Q. What protocols ensure reproducibility in this compound synthesis and characterization?

  • Synthesis : Document reaction temperature (±1°C), solvent purity (HPLC-grade), and purification methods (e.g., size-exclusion chromatography) .
  • Characterization : Report NMR chemical shifts, MALDI-TOF mass spectra, and HPLC retention times in supplementary materials .

Q. How can researchers standardize data reporting for this compound studies?

  • Tables : Include columns for batch number, purity (%), conjugation yield (%), and storage conditions .
  • Graphical Abstracts : Illustrate reaction mechanisms and key applications (e.g., PROTACs) in a 15x5 cm figure .

Q. What steps address discrepancies in maleimide-thiol reaction kinetics across pH ranges?

  • Controlled Experiments : Conduct reactions at pH 6.5–8.0 to identify optimal conditions.
  • Data Triangulation : Compare kinetic data from stopped-flow spectroscopy, NMR, and computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.